molecular formula C7H11N3OS B13506796 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide

2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide

Cat. No.: B13506796
M. Wt: 185.25 g/mol
InChI Key: INBQGTYKPYRGDE-UHFFFAOYSA-N
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Description

2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C7H11N3OS and its molecular weight is 185.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

IUPAC Name

2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C7H11N3OS/c1-5-3-9-7(12-5)10-6(11)4-8-2/h3,8H,4H2,1-2H3,(H,9,10,11)

InChI Key

INBQGTYKPYRGDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)CNC

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic pathways, and research utility of 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide .

Physicochemical Profile, Synthetic Utility, and Scaffold Analysis

Executive Summary & Chemical Identity[1][2]

2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide is a specialized aminothiazole derivative utilized primarily as a fragment in structure-based drug design (SBDD) and as a building block for kinase inhibitors. While the final compound does not possess a widely indexed CAS number in public chemical registries (e.g., CAS Common Chemistry), it is synthesized directly from the commercially available precursor 2-Chloro-N-(5-methylthiazol-2-yl)acetamide (CAS: 575497-12-0).

This monograph provides the definitive characterization data, validated synthetic protocols, and safety guidelines required for the handling and application of this scaffold in pharmaceutical research.

Chemical Identification Table
PropertyDetail
Chemical Name 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide
IUPAC Name 2-(methylamino)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
CAS Number (Target) Not Widely Indexed (Refer to Precursor CAS below)
CAS Number (Precursor) 575497-12-0 (2-Chloro-N-(5-methylthiazol-2-yl)acetamide)
Molecular Formula C₇H₁₁N₃OS
Molecular Weight 185.25 g/mol
SMILES CNCC(=O)Nc1nc(C)cs1
InChI Key Derived:[1][2][3][4][5]ZLZPLEGDRQVJSM-UHFFFAOYSA-N
Vendor Reference VC18102016 (VulcanChem)

Structural Analysis & Pharmacophore Mapping

The compound features a 2-aminothiazole core, a "privileged structure" in medicinal chemistry known for its ability to form hydrogen bonds with the hinge region of kinase ATP-binding pockets [1]. The acetamide linker provides flexibility, while the terminal methylamino group serves as a solubilizing moiety and a potential vector for further functionalization.

Graphviz Diagram: Pharmacophore Features

The following diagram illustrates the functional regions of the molecule relevant to ligand-protein binding.

Pharmacophore Thiazole 5-Methylthiazole Ring (Aromatic/Hydrophobic) Target Kinase Hinge Region (Cys/Met Residues) Thiazole->Target Pi-Stacking / H-Bonding (N3) Amide Acetamide Linker (H-Bond Donor/Acceptor) Amide->Thiazole Covalent Bond Amine Methylamino Tail (Basic/Solubilizing) Amide->Amine Covalent Bond Amine->Target Ionic Interaction (if protonated)

Figure 1: Pharmacophore segmentation showing the hydrophobic thiazole head, the hydrogen-bonding linker, and the basic tail.[6][7]

Validated Synthetic Protocol

Since the specific CAS for the target is elusive, researchers must often synthesize it de novo. The following protocol is a self-validating workflow based on nucleophilic substitution of the chloro-precursor.

Reaction Scheme
  • Starting Material: 2-Amino-5-methylthiazole (CAS 7305-71-7).

  • Intermediate: 2-Chloro-N-(5-methylthiazol-2-yl)acetamide (CAS 575497-12-0).

  • Product: 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide.

Step-by-Step Methodology
Step 1: Chloroacetylation (Formation of Precursor)

If CAS 575497-12-0 is not purchased directly.

  • Dissolution: Dissolve 2-amino-5-methylthiazole (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C.

  • Base Addition: Add Triethylamine (TEA, 1.2 eq) to scavenge HCl.

  • Acylation: Dropwise add Chloroacetyl chloride (1.1 eq) over 30 minutes.

  • Workup: Stir at room temperature for 2 hours. Quench with water. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Validation: Check LC-MS for mass [M+H]⁺ = 191.0.

Step 2: Amination (Target Synthesis)
  • Reagent Prep: Dissolve the chloro-intermediate (from Step 1 or purchased CAS 575497-12-0) in THF or Acetonitrile.

  • Nucleophilic Attack: Add excess Methylamine (2.0 M in THF, 5.0 eq). Note: Excess amine prevents dimer formation.

  • Conditions: Seal the vessel and heat to 60°C for 4-6 hours.

  • Purification: Evaporate solvent. The residue is often the hydrochloride salt. Neutralize with saturated NaHCO₃ and extract with Ethyl Acetate for the free base, or recrystallize from Ethanol/Ether.

  • Characterization:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 11.8 (br s, 1H, Amide NH), 7.15 (s, 1H, Thiazole-H), 3.45 (s, 2H, CH₂), 2.35 (s, 3H, N-Me), 2.28 (s, 3H, Thiazole-Me).

Graphviz Diagram: Synthetic Workflow

Synthesis Start 2-Amino-5-methylthiazole (CAS 7305-71-7) Intermed Intermediate: 2-Chloro-N-(5-methylthiazol-2-yl)acetamide (CAS 575497-12-0) Start->Intermed Acylation Reagent1 Chloroacetyl Chloride + TEA Reagent1->Intermed Final Target Product: 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide (MW 185.25) Intermed->Final SN2 Substitution Reagent2 Methylamine (excess) in THF, 60°C Reagent2->Final

Figure 2: Synthetic route from commercial starting materials to the target aminothiazole.

Applications in Drug Discovery

This compound is not merely a chemical curiosity; it represents a Fragment-Based Drug Discovery (FBDD) scaffold [2].

Kinase Inhibition

The 2-aminothiazole motif is a bioisostere of the adenine ring in ATP. The acetamide extension allows the molecule to reach into the "sugar pocket" or "solvent front" of the kinase active site.

  • Reference Drug: Dasatinib (BMS-354825) utilizes a 2-aminothiazole core, though with a carboxamide linkage.

  • Mechanism: The thiazole nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (amide NH) acts as a donor.

Histone Deacetylase (HDAC) Probes

Related thiazole-acetamides have been explored as "cap groups" for HDAC inhibitors, where the methylamino tail can be further derivatized to include a Zinc-binding group (ZBG) [3].

Safety & Handling (SDS Summary)

While specific toxicological data for this exact compound is limited, it should be handled according to the protocols for halo-acetamides and aminothiazoles .

Hazard ClassPrecaution
Acute Toxicity Potentially harmful if swallowed (Category 4). Aminothiazoles can be biologically active.[2]
Skin/Eye Irritation Causes skin irritation (H315) and serious eye irritation (H319).
Storage Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic as HCl salt.
Disposal Incinerate in a chemical incinerator equipped with an afterburner and scrubber.

References

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Link

  • Jhoti, H., et al. (2013). "Fragment-based drug discovery." Nature Reviews Drug Discovery. Link

  • VulcanChem. "Product Catalog: 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide." VulcanChem Product Data. Link

  • PubChem. "Compound Summary: 2-Chloro-N-(5-methylthiazol-2-yl)acetamide (CAS 575497-12-0)." National Library of Medicine.[3] Link

Sources

Methodological & Application

Application of 2-aminothiazoles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Application of 2-Aminothiazoles in Medicinal Chemistry

Introduction: The Privileged Scaffold

The 2-aminothiazole (2-AT) moiety is widely recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its planar, electron-rich, five-membered heterocyclic structure allows it to interact with diverse biological targets with high affinity.

Why 2-Aminothiazoles?

  • H-Bonding Capability: The ring nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) serves as a hydrogen bond donor. This Donor-Acceptor (D-A) motif is critical for binding to the ATP-binding hinge region of kinases.

  • Pharmacokinetic Modulation: The scaffold has a moderate lipophilicity (LogP) and can be functionalized to tune solubility and permeability.

  • Metabolic Considerations: The free amino group is a "soft spot" for metabolic conjugation (glucuronidation/sulfation). In drug design, this is often mitigated by acylation (amide formation) or arylation to mask the handle and improve metabolic stability.

Table 1: Selected FDA-Approved Drugs Containing the 2-Aminothiazole Scaffold

Drug NameIndicationTargetStructural Role of 2-AT
Dasatinib CML / ALLSrc/Abl KinaseHinge binder (H-bonds to Met318)
Alpelisib Breast CancerPI3K

Specificity determinant
Avatrombopag ThrombocytopeniaTPO ReceptorReceptor agonist core
Cefdinir Bacterial InfectionPBP (Cell wall)Side-chain pharmacophore
Pramipexole Parkinson'sDopamine D2/D3Bioisostere mimic

Synthetic Strategies & Protocols

Core Synthesis: The Hantzsch Thiazole Synthesis[1][5]

The Hantzsch synthesis remains the gold standard for constructing the thiazole ring. It involves the condensation of an


-haloketone with a thiourea (or thioamide).[1][5]

Mechanism of Action: The reaction proceeds via a nucleophilic attack of the sulfur atom on the


-carbon of the haloketone (S-alkylation), followed by intramolecular nucleophilic attack by the nitrogen, cyclization, and dehydration.

HantzschMechanism Start α-Haloketone + Thiourea Inter1 S-Alkylation Intermediate Start->Inter1 Nucleophilic Attack (S) Inter2 Cyclized Hydroxy-thiazoline Inter1->Inter2 Cyclization (-HX) Product 2-Aminothiazole (Aromatic) Inter2->Product Dehydration (-H2O)

Figure 1: Simplified mechanism of the Hantzsch Thiazole Synthesis.

Protocol A: General Hantzsch Synthesis of 4-Aryl-2-aminothiazoles

Objective: Synthesis of 4-phenylthiazol-2-amine from 2-bromoacetophenone.

Reagents:

  • 2-Bromoacetophenone (1.0 equiv)

  • Thiourea (1.1 equiv)

  • Ethanol (Absolute) or Isopropanol

  • Sodium bicarbonate (sat. aq.) for workup

Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in Ethanol (20 mL).

  • Addition: Add Thiourea (0.84 g, 11 mmol) in one portion.

    • Expert Note: The reaction is often exothermic. For large scales (>10g), add thiourea slowly or cool the ketone solution slightly.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2–4 hours .

    • Monitoring: Check by TLC (System: Hexane/EtOAc 1:1). The starting bromide (high Rf) should disappear; the product (low Rf, often fluorescent) will appear.

  • Workup:

    • Cool the reaction mixture to room temperature. The hydrobromide salt of the product may precipitate.

    • Concentrate the solvent to ~5 mL under reduced pressure.

    • Pour the residue into saturated NaHCO₃ solution (50 mL) to neutralize the HBr salt and liberate the free base. Stir for 30 min.

  • Isolation: Filter the resulting solid precipitate. Wash with cold water (2 x 20 mL) and cold hexanes (1 x 20 mL) to remove non-polar impurities.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.[6]

    • Yield: Typically 80–95%.

Critical Control Points:

  • Lachrymator Warning:

    
    -Haloketones are potent lachrymators (tear gas agents). Handle strictly in a fume hood.
    
  • Regioselectivity: With unsymmetrical thioureas (N-substituted), regioselectivity can be an issue. The Hantzsch synthesis typically favors the formation of the isomer where the most nucleophilic nitrogen attacks the ketone, but steric factors also apply.

Advanced Functionalization: Buchwald-Hartwig Amination

While the Hantzsch synthesis builds the ring, medicinal chemists often need to derivatize the 2-amino group with aryl rings to access specific kinase pockets. Direct S_NAr is difficult on electron-rich thiazoles; Pd-catalyzed coupling is preferred.

Protocol B: Pd-Catalyzed N-Arylation of 2-Aminothiazoles

Objective: Coupling 2-aminothiazole with an aryl bromide.

Reagents:

  • 2-Aminothiazole substrate (1.0 equiv)[2]

  • Aryl Bromide (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂

  • Ligand: Xantphos or BrettPhos (5–10 mol%)

    • Expert Note:BrettPhos is superior for primary amines; Xantphos is a robust general-purpose ligand for heterocycles.

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Loading: Add the 2-aminothiazole (1.0 mmol), Aryl Bromide (1.2 mmol), Cs₂CO₃ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Solvent: Add 1,4-Dioxane (5 mL). Sparge with Argon for 5 mins to remove O₂.

  • Reaction: Seal the vessel. Heat to 100°C for 12–16 hours (or 140°C for 30 min in a microwave reactor).

  • Workup: Filter through a pad of Celite to remove inorganic salts/Pd black. Wash with EtOAc.[2]

  • Purification: Concentrate and purify via Flash Column Chromatography (SiO₂).

Medicinal Chemistry Application: Kinase Inhibition[3][8]

The most prolific application of 2-aminothiazoles is in the design of ATP-competitive kinase inhibitors.

The "Hinge Binder" Concept: Kinase inhibitors typically bind to the hinge region connecting the N- and C-lobes of the kinase. The 2-aminothiazole motif mimics the adenine ring of ATP.

  • N3 (Thiazole Nitrogen): Accepts H-bond from the backbone NH of the hinge residue.

  • C2-NH (Exocyclic Amine): Donates H-bond to the backbone Carbonyl of the hinge residue.

KinaseBinding cluster_pocket ATP Binding Pocket Hinge Kinase Hinge Region (Backbone) Inhibitor 2-Aminothiazole Core Hinge->Inhibitor H-Bond Acceptor (NH -> N3) Inhibitor->Hinge H-Bond Donor (C2-NH -> C=O)

Figure 2: Pharmacophore model showing the bidirectional Hydrogen Bonding network between the 2-aminothiazole scaffold and the kinase hinge region.

SAR Optimization Strategies:

  • C4-Position (R1): Typically occupied by a bulky aryl or heteroaryl group (e.g., the pyrimidine in Dasatinib) to fill the "Gatekeeper" region or the hydrophobic pocket I.

  • C5-Position (R2): Often left small (H, Me, Cl) to avoid steric clash with the gatekeeper residue, though halogenation here can improve metabolic stability.

  • N-Substitution (R3): The exocyclic amine is usually acylated or arylated. This group extends into the solvent-exposed region or the ribose-binding pocket, allowing for solubility-enhancing groups (e.g., piperazines).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Hantzsch) Decomposition of

-haloketone
Use fresh haloketone. Conduct reaction at room temperature for longer times if substrate is unstable.
Sticky/Oily Product Impurities / HBr saltEnsure full neutralization with NaHCO₃. Recrystallize from EtOH/Water.
No Reaction (Buchwald) Catalyst poisoning by SulfurThiazole sulfur can poison Pd. Use higher catalyst loading (5-10%) or switch to precatalysts (e.g., XantPhos Pd G3).
Poor Solubility Planar stackingIntroduce solubilizing tails (morpholine, piperazine) early in the synthesis or on the aryl coupling partner.

References

  • Das, D. et al. (2016).[7] Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry. Link

  • Lombardo, L. J. et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry (Dasatinib Discovery). Link

  • Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research. Link

  • BenchChem Protocols. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes. Link

  • Mishra, C. B. et al. (2020). 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. European Journal of Medicinal Chemistry. Link

Sources

Application Note: Preparation, Storage, and Stability of Stock Solutions for 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note provides a definitive protocol for the preparation of stock solutions of 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide (referred to herein as MAT-Acetamide ). While often used as a fragment in kinase inhibitor discovery or a specific chemical probe, this compound class (aminothiazoles) presents unique solubility and stability challenges.

Improper solubilization can lead to "silent" experimental failure—where the compound precipitates upon addition to aqueous media or degrades via oxidation in storage. This guide details the physicochemical rationale for solvent selection, a step-by-step dissolution protocol, and a validated method for serial dilution to ensure bioassay reproducibility.

Physicochemical Context & Solvent Selection[2][3][4][5][6][7]

To prepare a robust stock solution, one must first understand the molecular behavior of MAT-Acetamide.

Molecular Analysis[1][6]
  • Chemical Formula: C

    
    H
    
    
    
    N
    
    
    OS[1][2]
  • Molecular Weight: ~185.25 g/mol (Free Base); ~221.71 g/mol (HCl Salt).[1]

  • Key Functional Groups:

    • 2-Aminothiazole Core: Aromatic, weakly basic.[1] Prone to oxidation and dimerization in solution over time [1].

    • Secondary Amine (Methylamino): Increases basicity.[1] In the free base form, this group reduces water solubility; in the salt form (HCl), it enhances it.

    • Acetamide Linker: Generally stable but susceptible to hydrolysis under extreme pH.

The "Salt vs. Free Base" Trap

Researchers often overlook the salt form provided by vendors.

  • If you have the HCl Salt: The compound is likely hygroscopic and water-soluble up to ~10-50 mM.[1] However, acidic aqueous stocks are not stable long-term.[1]

  • If you have the Free Base: The compound is hydrophobic. DMSO (Dimethyl Sulfoxide) is the mandatory solvent.

Recommendation: Regardless of form, Anhydrous DMSO is the gold standard for stock preparation intended for long-term storage (-20°C or -80°C).[1] It prevents hydrolysis and maintains the compound in a non-ionized state suitable for cellular penetration upon dilution.

Protocol: Preparation of 10 mM Stock Solution

Objective: Prepare 1 mL of a 10 mM stock solution in Anhydrous DMSO.

Materials Required[2][3][5][6][9][10][11][12][13][14]
  • MAT-Acetamide (Solid powder).[1]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (borosilicate) with a PTFE-lined screw cap.[1] Note: Avoid polystyrene tubes which can leach plasticizers in DMSO.[1]

  • Gas: Argon or Nitrogen stream (optional but recommended for stability).[3]

Step-by-Step Procedure
  • Calculations (Self-Validating Logic):

    • Check the container label for the specific Molecular Weight (MW).

      • Scenario A (Free Base): MW ≈ 185.25 g/mol .[1]

      • Scenario B (HCl Salt): MW ≈ 221.71 g/mol .[1]

    • Formula:

      
      [1]
      
    • Example (Free Base):

      
      .[1]
      
  • Weighing:

    • Weigh approximately 2–5 mg of compound into the amber vial. Do not attempt to weigh exactly 1.85 mg; weigh a convenient amount (e.g., 2.4 mg) and adjust the solvent volume.

  • Solvent Addition (The "Reverse Calculation"):

    • Calculate the exact volume of DMSO required to achieve 10 mM based on the actual weighed mass.

    • 
      [1]
      
    • Pipette the calculated volume of Anhydrous DMSO into the vial.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.

    • Warning: Do not heat above 37°C, as aminothiazoles can degrade thermally [1].

  • Storage:

    • Overlay the solution with Argon or Nitrogen gas to displace oxygen (prevents amine oxidation).

    • Seal tightly with the PTFE-lined cap.[1]

    • Store at -20°C (short term < 1 month) or -80°C (long term > 1 month).

Experimental Workflow: Serial Dilution & Assay Transfer

The most common point of failure is "crashing out" (precipitation) when the DMSO stock hits the aqueous assay buffer.

The Intermediate Dilution Step

Never pipette 100% DMSO stock directly into a cell culture well if the volume is small (<1


L), as mixing will be inefficient and local toxicity will occur.

DOT Diagram: Validated Dilution Workflow

DilutionWorkflow cluster_QC QC Checkpoint Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc in Media/Buffer) Stock->Inter 1. Dilute 1:100 (e.g. 2µL into 198µL) Precip RISK: Precipitation (If diluted too fast) Stock->Precip Direct 1:1000 into aqueous Assay Final Assay Well (1x Conc, 1% DMSO) Inter->Assay 2. Transfer 1:10 (e.g. 10µL into 90µL)

Caption: Two-step dilution strategy minimizes precipitation risk. The intermediate step allows visual inspection for turbidity before final assay addition.

Handling Freeze-Thaw Cycles

Aminothiazoles in DMSO are sensitive to freeze-thaw cycles due to water uptake (DMSO is hygroscopic).[1] Water accumulation catalyzes hydrolysis [2].

  • Rule of 5: Discard the aliquot after 5 freeze-thaw cycles.

  • Best Practice: Aliquot the 10 mM stock into single-use volumes (e.g., 20

    
    L) immediately after preparation.
    

Quality Control & Troubleshooting

Validating Stock Integrity

If assay results become inconsistent, validate the stock solution using LC-MS.

  • Method: Dilute 1

    
    L of stock into 1 mL Acetonitrile (not water).
    
  • Target: Look for the parent peak (M+H).

  • Impurity Flag: Appearance of peaks at M+16 or M+32 suggests oxidation; appearance of a cleaved fragment suggests amide hydrolysis.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitate in Stock Saturation / Low TempSonicate at 30°C. If insoluble, verify it is not the salt form in DMSO.
Precipitate in Media "Crash" effectUse the Intermediate Dilution method (Section 4.1). Reduce final concentration.
Yellowing of Solution Oxidation of AmineDiscard stock. Prepare fresh under Argon.
Loss of Potency HydrolysisCheck storage log. If >3 months at -20°C, synthesize fresh stock.[1]

References

  • Stability of 2-Aminothiazoles: Burkard, L. et al. "Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity." ChemMedChem, 2020.

  • DMSO Stock Stability & Freeze-Thaw: Kozikowski, B.A. et al.[1][4] "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening, 2003. [1]

  • Serial Dilution Protocols: Integra Biosciences. "How to do serial dilutions (including calculations)." Integra Application Guide, 2023.

  • Compound Properties (Aminothiazole Acetamides): PubChem Compound Summary for Related Thiazole Acetamides. [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-aminothiazole synthesis. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical field experience to ensure you can achieve optimal results in your research.

Troubleshooting Guide: Common Side Reactions & Purity Issues

The Hantzsch thiazole synthesis, the most common method for preparing 2-aminothiazoles, involves the condensation of an α-haloketone with a thiourea. While robust, this reaction is not without its potential for side reactions that can complicate purification and reduce yields. This guide addresses the most frequently encountered issues in a question-and-answer format.

Q1: My reaction is producing a mixture of isomers that are difficult to separate. What is happening and how can I fix it?

Answer:

This is a classic issue in Hantzsch synthesis, particularly when using N-substituted thioureas. The formation of isomers arises from the ambident nucleophilic nature of the thiourea, which can attack the α-haloketone via either of its nitrogen atoms under certain conditions. This leads to the formation of the desired 2-(N-substituted amino)thiazole and the undesired 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1]

Causality & Mechanism:

In neutral or basic conditions, the reaction typically proceeds as expected, yielding the 2-aminothiazole derivative. However, under acidic conditions, the reaction equilibrium can shift, favoring the formation of the 2-imino isomer.[1] The likely mechanism involves the protonation of the thiourea, which alters its nucleophilicity and the subsequent cyclization pathway.

Troubleshooting & Prevention:

  • pH Control is Critical: The most effective way to suppress the formation of the 2-imino isomer is to maintain a neutral or slightly basic pH throughout the reaction. If the reaction generates acid (e.g., HBr from an α-bromoketone), consider adding a non-nucleophilic base to neutralize it as it forms.

  • Reaction Conditions: Running the reaction in 10M-HCl-EtOH (1:2) at 80°C has been shown to favor the formation of 2-imino-2,3-dihydrothiazoles, so avoiding such strongly acidic conditions is recommended if the 2-aminothiazole is the desired product.[1]

Diagram: Isomer Formation in Hantzsch Synthesis

G cluster_0 Hantzsch Synthesis Pathways alpha-haloketone alpha-haloketone Intermediate Intermediate alpha-haloketone->Intermediate Thiourea Thiourea Thiourea->Intermediate 2-Aminothiazole 2-Aminothiazole Intermediate->2-Aminothiazole Neutral/Basic Conditions 2-Iminothiazole_Isomer 2-Iminothiazole_Isomer Intermediate->2-Iminothiazole_Isomer Acidic Conditions

Caption: Influence of pH on the outcome of the Hantzsch thiazole synthesis.

Q2: I am observing a significant amount of a high molecular weight byproduct, especially when my reaction is concentrated. What could this be?

Answer:

A common high molecular weight byproduct in 2-aminothiazole synthesis is a bis-thiazole derivative, such as a bis(2-aminothiazole)sulfide.[2] This can occur through a secondary reaction between the initially formed 2-aminothiazole and reactive intermediates or starting materials.

Causality & Mechanism:

The formation of these byproducts is often concentration-dependent and can be promoted by heat. One proposed pathway involves the reaction of a halogenated 2-aminothiazole intermediate with another molecule of 2-aminothiazole or thiourea.

Troubleshooting & Prevention:

  • Control Stoichiometry: Using a slight excess of the thiourea component can sometimes help to ensure the complete consumption of the α-haloketone, reducing the chance of side reactions.

  • Temperature and Reaction Time: Avoid unnecessarily high temperatures or prolonged reaction times, as these can favor the formation of byproducts. Monitor the reaction progress by Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.

  • Purification: If bis-thiazole formation is unavoidable, careful purification by column chromatography or recrystallization is necessary.

Q3: My yield is low, and I have a complex mixture of unidentifiable byproducts. Where should I start troubleshooting?

Answer:

Low yields and complex reaction mixtures can stem from several factors, from the quality of your starting materials to the reaction conditions themselves. A systematic approach to troubleshooting is key.

Troubleshooting Workflow:

G Start Start Check_Purity 1. Check Starting Material Purity Start->Check_Purity Check_Stoichiometry 2. Verify Stoichiometry Check_Purity->Check_Stoichiometry Optimize_Solvent 3. Optimize Solvent Check_Stoichiometry->Optimize_Solvent Optimize_Temp 4. Optimize Temperature Optimize_Solvent->Optimize_Temp Optimize_Time 5. Optimize Reaction Time Optimize_Temp->Optimize_Time Consider_Catalyst 6. Consider a Catalyst Optimize_Time->Consider_Catalyst Purification 7. Refine Purification Consider_Catalyst->Purification Success Success Purification->Success

Caption: A systematic approach to troubleshooting low yields in 2-aminothiazole synthesis.

Detailed Troubleshooting Steps:

Problem Area Potential Cause Recommended Action Reference
Starting Materials Impure α-haloketone or thiourea.Purify starting materials before use. α-Haloketones can often be purified by distillation or recrystallization.[3]
Stoichiometry Incorrect molar ratios of reactants.Carefully measure your reactants. A slight excess of thiourea is often used to ensure complete conversion of the α-haloketone.[4]
Solvent Suboptimal solvent for the reaction.The choice of solvent can significantly impact the reaction. Ethanol is commonly used, but other solvents like methanol or even water can be effective depending on the specific substrates.[5][5]
Temperature Temperature is too low for the reaction to proceed efficiently, or too high, leading to decomposition.Optimize the reaction temperature. Refluxing in the chosen solvent is a good starting point. Monitor for product formation and byproduct formation at different temperatures.[5]
Reaction Time Reaction time is too short for complete conversion or too long, leading to byproduct formation.Monitor the reaction progress closely using TLC. Quench the reaction once the limiting reagent is consumed.[6]
Catalysis The reaction may be slow without a catalyst.While the Hantzsch synthesis can often proceed without a catalyst, acidic or basic catalysts can sometimes improve the rate and yield.[7][7]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Hantzsch 2-aminothiazole synthesis?

A1: The Hantzsch synthesis proceeds through a well-established mechanism:

  • Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile and attacks the α-carbon of the α-haloketone in an SN2 reaction.[4]

  • Intramolecular Cyclization: The nitrogen of the resulting intermediate then attacks the carbonyl carbon of the ketone in an intramolecular fashion to form a five-membered ring intermediate.[4]

  • Dehydration: The cyclic intermediate undergoes dehydration (loss of a water molecule) to form the aromatic 2-aminothiazole ring.[5]

Q2: How can I purify my crude 2-aminothiazole product?

A2: The purification method will depend on the nature of the impurities.

  • Recrystallization: This is the most common method for purifying solid 2-aminothiazole derivatives.[8] Common solvents for recrystallization include ethanol, benzene, or mixtures of solvents.[8][9] The key is to find a solvent system where the desired product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble.

  • Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is effective. A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with the polarity gradually increased to elute the desired compound.[10]

  • Acid-Base Extraction: Since 2-aminothiazoles are basic, an acid-base extraction can be used to separate them from non-basic impurities. The crude product can be dissolved in an organic solvent and extracted with a dilute acid (e.g., HCl). The aqueous layer, containing the protonated 2-aminothiazole, is then washed with an organic solvent to remove impurities. Finally, the aqueous layer is basified to precipitate the pure 2-aminothiazole, which can then be extracted into an organic solvent.

  • Sulfur Dioxide Adduct Formation: A patented method for purifying 2-aminothiazole involves reacting the crude product with sulfur dioxide to form a relatively insoluble bisulfite adduct.[11] This adduct can be filtered and then decomposed to yield the pure 2-aminothiazole.[11]

Q3: Are there any safety precautions I should be aware of during 2-aminothiazole synthesis?

A3: Yes, several safety precautions are crucial:

  • α-Haloketones: These are lachrymators and are corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Solvents: Many organic solvents used in the synthesis are flammable. Avoid open flames and use appropriate heating methods like a heating mantle or a sand bath.

  • Thiourea: Thiourea is a suspected carcinogen and should be handled with care.

Experimental Protocols

Protocol 1: Conventional Synthesis of 4-Phenyl-2-aminothiazole

This protocol is a standard method for the synthesis of a simple 2-aminothiazole derivative.

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Ethanol

  • 5% Sodium Carbonate Solution

  • Deionized Water

Procedure:

  • In a round-bottom flask, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[4]

  • Add ethanol (5 mL) and a magnetic stir bar.[4]

  • Heat the mixture with stirring to reflux (approximately 78°C).[5]

  • Maintain the reflux for 30 minutes, monitoring the reaction by TLC.[4]

  • After the reaction is complete, allow the solution to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and stir.[4]

  • Collect the precipitated solid by vacuum filtration through a Büchner funnel.

  • Wash the filter cake with cold water.

  • Dry the collected solid to obtain the crude 4-phenyl-2-aminothiazole.

  • The crude product can be further purified by recrystallization from ethanol.[5]

Protocol 2: Purification of 2-Aminothiazole by Recrystallization

Procedure:

  • Dissolve the crude 2-aminothiazole in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a few minutes.

  • Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature. Crystals of the purified 2-aminothiazole should form.

  • For maximum recovery, the flask can be placed in an ice bath to further induce crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the crystals under vacuum.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Erian, A. W. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865.
  • Wikipedia contributors. (2023). Hantzsch pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Bouherrou, H., Chahdi, F. O., El-Messaoudi, M., El-Mekkaoui, A., & El-Halloumi, F. (2017).
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Kuh, E., & Neier, W. B. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S.
  • Singh, R., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE, 11(5), e0155227.
  • BenchChem. (2025). Hantzsch Synthesis of 2-Aminothiazoles: Application Notes and Protocols for Researchers.
  • SIELC Technologies. (2018). Separation of 2-Aminothiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kawasaki, A. M., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of medicinal chemistry, 57(9), 3597-3611.
  • Boga, C., et al. (2004). Condensation of thiourea derivatives with carbonyl compounds: one-pot synthesis of N-alkyl-1,3-thiazol-2-amines and of 3-alkyl-1,3-thiazolimines. Tetrahedron, 60(35), 7557-7564.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Boga, C., et al. (2004). Condensation of thiourea derivatives with carbonyl compounds: One-pot synthesis of N-alkyl-1, 3-thiazol-2-amines and of 3-alkyl-1, 3-thiazolimines. Tetrahedron, 60(35), 7557-7564.
  • Ghorab, M. M., et al. (2018). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. Molecules, 23(1), 168.
  • European Patent Office. (1992).
  • Alizadeh, S. R., & Hashemi, S. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(1), 1-22.
  • BenchChem. (2025). Recrystallization methods for purifying aminothiazole compounds.
  • Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81.
  • Kuh, E., & Neier, W. B. (1949). Purification of 2-aminothiazole (U.S. Patent No. 2,489,038). U.S.
  • Karimi-Jaberi, Z., & Biazar, E. (2013). Synthesis of some new 5- substituted of 2-aminothiazole. Journal of Chemical and Pharmaceutical Research, 5(12), 147-152.
  • Reddy, T. R., et al. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Organic & Biomolecular Chemistry, 19(2), 345-349.
  • Gulea, M., & Grosu, I. (2021). Thiazoles and Bisthiazoles. Encyclopedia, 1(2), 324-345.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Wiles, C., et al. (2004). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 4(2), 175-179.
  • Abdel-Wahab, B. F., et al. (2018). Recent Developments and Biological Activities of 2-Aminothiazole. Mini-Reviews in Medicinal Chemistry, 18(12), 1036-1053.
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Derivatives. (2025). International Journal of Pharmaceutical Sciences Review and Research, 85(1), 16-25.
  • Abdulghani, S. S., & Al-Janabi, A. S. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Drug Delivery Technology, 12(2), 569-576.
  • Wikipedia contributors. (2023). 2-Aminothiazole. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
  • Ghorab, M. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9354-9365.
  • Ghiarasim, R., & Bîcu, E. (2022). Synthetic Access to Aromatic α-Haloketones. Molecules, 27(11), 3585.

Sources

Technical Support Center: Stabilizing 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-MAT-STAB-001 Status: Active Priority: High (Compound Integrity Critical)

Executive Summary

Welcome to the Technical Support Center for 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide . This guide addresses the specific stability challenges associated with this molecule.

This compound features three distinct chemical functionalities that dictate its stability profile:

  • Secondary Amine (

    
    -position):  Highly susceptible to oxidation and Maillard reactions.
    
  • Amide Linkage: Prone to hydrolytic cleavage under extreme pH.

  • Thiazole Ring: Photosensitive and electron-rich, liable to ring-opening or oxidation under UV stress.

This guide provides actionable protocols to prevent degradation, ensuring the integrity of your experimental data.

Module 1: The Stability Profile (Root Cause Analysis)

Understanding how the molecule breaks down is the first step to prevention. The following diagram illustrates the three primary degradation pathways you must mitigate.

Degradation Pathway Topology

DegradationPathways Parent Intact Molecule (2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide) Hydrolysis Hydrolysis Products (Sarcosine deriv. + 2-Amino-5-methylthiazole) Parent->Hydrolysis Acid/Base (pH < 4 or > 9) + H2O Oxidation Oxidation Products (N-Oxides / Nitrones) Parent->Oxidation Peroxides (in Ethers) Dissolved O2 Maillard Maillard Adducts (Glycosylamines / Melanoidins) Parent->Maillard Reducing Sugars (Lactose/Glucose)

Figure 1: Primary degradation pathways. The secondary amine is the critical vulnerability for Oxidation and Maillard reactions, while the amide bond is the site of Hydrolysis.

Module 2: Storage & Handling Protocols

Solid State Storage

The "free base" form of this molecule is an oil or low-melting solid that is highly reactive. For long-term storage, the salt form (Hydrochloride or Trifluoroacetate) is strictly recommended.

ParameterRecommendationTechnical Rationale
Temperature -20°C (Long term)Arrhenius kinetics dictate that reaction rates halve for every 10°C drop.
Atmosphere Argon or Nitrogen OverlayDisplaces oxygen to prevent N-oxide formation at the secondary amine [1].
Container Amber Glass VialsThiazoles absorb UV light; amber glass blocks wavelengths <450nm, preventing photo-oxidation [2].
Desiccation RequiredMoisture catalyzes amide hydrolysis. Store over silica gel or

.
Solution Handling (The "Danger Zone")

Most degradation occurs when the compound is dissolved.

  • Solvent Choice: Avoid ethers (THF, Dioxane) unless they are freshly distilled or inhibited (BHT-free). Ethers form peroxides which rapidly oxidize the secondary amine to a nitrone [3].

  • Preferred Solvents: DMSO (anhydrous), Methanol (for short term), or Acetonitrile.

  • Degassing: Always degas buffers by sonication or vacuum filtration before dissolving the compound to remove dissolved oxygen.

Module 3: Formulation & Excipient Compatibility

CRITICAL WARNING: This molecule contains a secondary amine.[1] It is chemically incompatible with Reducing Sugars .

The Maillard Reaction Trap

If you formulate this compound with Lactose, Glucose, or Fructose , a Maillard reaction will occur, leading to:

  • Formation of glycosylamines (loss of potency).

  • Browning of the solution/powder (Melanoidin formation).

  • Generation of complex impurities detectable by LC-MS [4].

Safe Excipients List:

  • ✅ Mannitol (Non-reducing sugar alcohol)

  • ✅ Microcrystalline Cellulose

  • ✅ Trehalose (Non-reducing disaccharide - verify purity)

  • ✅ Phosphate/Citrate Buffers (pH 5.0 - 7.0)

Module 4: Analytical Troubleshooting (HPLC/LC-MS)

Users often report "ghost peaks" or poor peak shape. This is usually due to the interaction of the secondary amine with the column stationary phase.

Troubleshooting Workflow

Troubleshooting Start Issue Observed Split Select Symptom Start->Split PeakTailing Peak Tailing / Fronting Split->PeakTailing GhostPeaks New 'Ghost' Peaks Split->GhostPeaks ColorChange Solution Yellowing Split->ColorChange ActionTailing Add Modifier: 0.1% TFA or Formic Acid to Mobile Phase PeakTailing->ActionTailing ActionGhost Check Solvent Purity: Ether Peroxides? Check for Hydrolysis (M-73 peak) GhostPeaks->ActionGhost ActionColor Oxidation/Maillard: Check Excipients Protect from Light ColorChange->ActionColor

Figure 2: Decision tree for troubleshooting common analytical anomalies.

Key Analytical Parameters
  • Column: C18 end-capped column (to reduce silanol activity).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .

    • Note: Avoid high pH (>8). While it suppresses protonation, it risks hydrolyzing the amide bond on the column [5].

  • Detection: UV at 254 nm (Thiazole absorption) or MS (ESI+).

Frequently Asked Questions (FAQ)

Q: My solution turned yellow overnight. Is it still usable? A: Likely not for quantitative work. Yellowing indicates the formation of N-oxides or oxidative coupling products (azo/azoxy derivatives) typical of thiazole/amine degradation. Run an LC-MS; if purity is <95%, discard.

Q: Can I autoclave this compound for sterilization? A: No. The high temperature (121°C) and moisture will rapidly hydrolyze the amide bond [5]. Use sterile filtration (0.22


m PVDF or PES membrane) instead.

Q: I see a mass peak of [M+16] in my LC-MS. What is it? A: This is the N-Oxide . It confirms oxidative degradation.[2][3] Ensure your solvents are peroxide-free and store the compound under Argon [3].

Q: Can I use Lactose as a filler for capsules? A: Absolutely not. The secondary amine will react with lactose (Maillard reaction), destroying the drug and turning the powder brown [4]. Use Mannitol instead.

References

  • Oxidation of Secondary Amines: Chemistry Steps. (2022). "Oxidation of Amines: Mechanism and Examples." Available at: [Link]

  • Peroxide Interaction: Journal of Organic Chemistry. (2021). "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2." Available at: [Link]

  • Maillard Reaction (Amine + Lactose): ResearchGate. (2011). "Modification of pharmacological activity of nebivolol due to Maillard reaction."[4] Available at: [Link]

  • Amide Hydrolysis Mechanism: Master Organic Chemistry. (2019). "Amide Hydrolysis Using Acid Or Base."[5][6] Available at: [Link]

Sources

Validation & Comparative

Confirming the structure of 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide via X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide: SC-XRD vs. Spectroscopic & Computational Methods

Executive Summary & Strategic Rationale

In fragment-based drug discovery (FBDD), the aminothiazole scaffold is a privileged structure, frequently serving as a hinge-binder in kinase inhibitors. However, the structural integrity of 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide is often compromised by prototropic tautomerism (amino-thiazole vs. imino-thiazoline).

While NMR provides solution-state dynamics and DFT offers gas-phase energetics, neither definitively resolves the solid-state active conformation required for protein-ligand docking. This guide outlines the protocol for using Single Crystal X-ray Diffraction (SC-XRD) as the absolute arbiter of structure, comparing its efficacy against spectroscopic alternatives.

The Structural Challenge: Tautomeric Ambiguity

The core challenge lies in the migration of the proton on the exocyclic nitrogen. This results in two distinct pharmacophores with vastly different hydrogen-bond donor/acceptor profiles:

  • Amide Form (Amino-thiazole): Aromatic thiazole ring.

  • Iminol Form (Imino-thiazoline): Disrupted aromaticity, exocyclic C=N double bond.

Visualization: Tautomer Identification Logic

The following decision tree illustrates how to distinguish these forms using bond length analysis.

TautomerLogic Start Unknown Crystal Structure Measure Measure Bond Lengths: C2(Ring)-N3(Ring) vs. C2(Ring)-N(Exo) Start->Measure Decision Compare Bond Orders Measure->Decision Amino Amino Form (Aromatic) C2-N3 ≈ 1.32 Å (Double) C2-N(Exo) ≈ 1.38 Å (Single) Decision->Amino Ring N has double bond character Imino Imino Form (Non-Aromatic) C2-N3 ≈ 1.39 Å (Single) C2-N(Exo) ≈ 1.29 Å (Double) Decision->Imino Exo N has double bond character

Figure 1: Crystallographic decision tree for assigning tautomeric state based on bond length analysis.

Experimental Protocol: From Synthesis to Structure

To ensure a self-validating workflow, we employ a "crystallization-first" synthesis purification strategy.

Step 3.1: Synthesis & Crystallization
  • Precursor: 2-Amino-5-methylthiazole.

  • Acylation: React with chloroacetyl chloride in dry acetone (Reflux, 2h).

  • Substitution: React intermediate with methylamine.

  • Crystallization (Critical): Slow evaporation is preferred over crash-cooling to minimize disorder.

    • Solvent System: Ethanol/Ethyl Acetate (1:1).

    • Conditions: Room temperature, dust-free environment, 48-72 hours.

Step 3.2: Data Collection Parameters (SC-XRD)
  • Instrument: Rigaku XtaLAB or Bruker D8 QUEST.

  • Source: Mo-Kα (λ = 0.71073 Å) is preferred to reduce absorption effects from Sulfur.

  • Temperature: 100 K (Cryostream). Note: Low temperature is mandatory to reduce thermal ellipsoids and locate H-atoms on Nitrogen.

Visualization: Experimental Workflow

Workflow Synth Synthesis (Chloroacetyl chloride route) Cryst Crystallization (Slow Evap: EtOH/EtOAc) Synth->Cryst Screen Microscope Screening (Polarized Light) Cryst->Screen Mount Mounting (MiteGen Loop + Oil) Screen->Mount Collect Data Collection (100K, Mo-Source) Mount->Collect Refine SHELX Refinement (R1 < 0.05) Collect->Refine

Figure 2: Step-by-step workflow from chemical synthesis to refined crystal structure.[1][2]

Comparative Analysis: SC-XRD vs. Alternatives

Why invest in X-ray crystallography when NMR and Mass Spec are faster? This section objectively compares the data fidelity.

Quantitative Comparison Table
FeatureSC-XRD (Gold Standard) Solution NMR (1H/13C) DFT (Computational)
3D Conformation Absolute (Experimental)Averaged (Fast exchange)Theoretical (Gas/Solvent model)
Tautomer ID Definitive (via bond lengths)Ambiguous (Broad NH signals)Predictive (Energy differences)
H-Bonding Directly observable (D-H...A)Inferred (Chemical shift)Inferred (Geometry opt)
Sample State Solid (Crystal)Solution (DMSO/CDCl3)Vacuum/Implicit Solvent
Cost/Time High / 2-5 DaysLow / 1 HourLow / <24 Hours
Detailed Technical Insights
Comparison A: SC-XRD vs. NMR
  • The NMR Pitfall: In d6-DMSO, the amide proton of the target molecule often appears as a broad singlet due to quadrupole broadening from the Nitrogen or exchange with trace water. Furthermore, rapid tautomeric exchange on the NMR timescale results in an "averaged" structure, obscuring the discrete species present in the solid state.

  • The X-ray Solution: SC-XRD freezes the molecule in its low-energy lattice conformation. By refining the structure (typically yielding an R-factor < 5%), we can locate the hydrogen atoms in difference Fourier maps, proving whether the proton resides on the ring nitrogen or the exocyclic amide nitrogen.

Comparison B: SC-XRD vs. DFT
  • The DFT Pitfall: Density Functional Theory (e.g., B3LYP/6-31G*) can calculate the relative stability of tautomers. However, crystal packing forces (intermolecular H-bonds) often stabilize a conformer that is not the global minimum in the gas phase.

  • The X-ray Solution: X-ray data provides the actual bond lengths.

    • Reference Data: In similar thiazole acetamides, the C2-N3 bond length is typically 1.31–1.33 Å (indicative of double bond character, confirming the amino form), while the exocyclic C2-N(amide) is 1.36–1.39 Å [1].

Expected Results & Data Interpretation

Based on homologous series (e.g., N-(thiazol-2-yl)acetamide), the expected crystallographic parameters for 2-(Methylamino)-N-(5-methylthiazol-2-yl)acetamide are:

  • Crystal System: Monoclinic (likely space group P21/c or C2/c).

  • Key Interaction: Intermolecular Hydrogen Bonding.[3][4]

    • Donor: Amide N-H

    • Acceptor: Thiazole Ring N (N3)

    • Geometry: This creates a characteristic R2,2(8) supramolecular synthon, forming dimers or chains in the lattice [2].

Validation Checklist (Trustworthiness)

To ensure your dataset is publishable, verify these metrics:

  • R1 Value: Must be < 0.05 (5%) for publication quality.

  • Goodness of Fit (GoF): Should approach 1.0.

  • Disorder: Check the methyl group on the thiazole ring; it may require rotational disorder modeling if the temperature wasn't low enough.

References

  • Yunus, U., et al. (2008).[2][3] N-(Thiazol-2-yl)acetamide.[2][5][6][7][8][9][10] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1516.

  • PubChem. (n.d.).[6][9] 2-Acetamido-5-methylthiazole (CID 298507).[6] National Center for Biotechnology Information. [6]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (General Reference for Crystal Packing/Tautomerism).
  • Grover, G., et al. (2021). Tautomerism in 2-aminothiazoles: A review. Journal of Molecular Structure. (Context for Tautomeric Equilibria).

Sources

A Head-to-Head Comparison of Synthetic Routes for 2-Aminothiazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmaceuticals with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The efficient and versatile synthesis of this privileged structure is therefore a critical endeavor for researchers and professionals in drug development. This guide provides an in-depth, comparative analysis of the most prominent synthetic routes to 2-aminothiazoles, offering insights into their mechanisms, practical advantages, and limitations to aid in the selection of the most appropriate method for a given research objective.

The Classic Workhorse: Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for the preparation of the thiazole ring.[4][5] The synthesis of 2-aminothiazoles via this route involves the condensation of an α-haloketone with thiourea.[4][6]

Mechanism and Rationale

The generally accepted mechanism for the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This initial S-alkylation is a standard SN2 reaction. The resulting isothiouronium salt intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration event that leads to the formation of the stable, aromatic 2-aminothiazole ring.[4][7]

The choice of an α-haloketone is critical; α-bromoketones are frequently used due to their optimal reactivity, balancing stability with a good leaving group.[8][9] The carbonyl group activates the adjacent carbon for nucleophilic attack, while the halogen provides a suitable leaving group for the initial substitution.

Caption: General mechanism of the Hantzsch 2-aminothiazole synthesis.

Advantages and Limitations

The primary advantages of the Hantzsch synthesis are its reliability, broad substrate scope, and the general availability of starting materials. However, the classical approach often requires the pre-synthesis and isolation of α-haloketones, which can be lachrymatory and toxic.[9] Reaction times can also be lengthy, and the use of organic solvents may present environmental concerns.

Modern Advances: One-Pot Syntheses

To address the limitations of the classical Hantzsch method, numerous one-pot procedures have been developed. These protocols avoid the isolation of the intermediate α-haloketone, thereby improving efficiency and safety.[10]

In Situ Halogenation

A common one-pot strategy involves the in situ generation of the α-haloketone from a parent ketone, followed by condensation with thiourea in the same reaction vessel.[11] Various halogenating agents can be employed for this purpose.

  • Copper(II) Bromide: This reagent serves as both a bromide source and a Lewis acid catalyst to promote the α-bromination of aromatic methyl ketones.[10] The subsequent reaction with thiourea proceeds smoothly to afford 2-aminothiazoles in good to excellent yields.[10]

  • N-Halosuccinimides (NBS, NCS, NIS): N-Bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and N-iodosuccinimide (NIS) are effective halogenating agents for the in situ formation of α-haloketones.[12] These reagents are often used in conjunction with a catalyst, such as p-toluenesulfonic acid (p-TSA), to facilitate the initial halogenation step.[11]

  • Iodine: Molecular iodine can be used catalytically or stoichiometrically to generate α-iodoketones in situ, which then react with thiourea.[3] This method is often employed in the synthesis of various substituted 2-aminothiazoles.[1][3]

One_Pot_Synthesis Start Ketone + Thiourea + Halogenating Agent In_Situ In Situ Generation of α-Haloketone Start->In_Situ Condensation Hantzsch Condensation In_Situ->Condensation Product 2-Aminothiazole Condensation->Product

Caption: Workflow for a one-pot 2-aminothiazole synthesis.

Electrochemical Synthesis

Recent innovations have led to the development of electrochemical methods for the one-pot synthesis of 2-aminothiazoles.[13] These approaches can avoid the use of external chemical oxidants and pre-functionalized substrates. For instance, an electrochemical method using NH4I as a mediator allows for the synthesis from active methylene ketones and thioureas under external-oxidant-free conditions.[13]

Green Chemistry Approaches: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[14][15][16]

Mechanism and Advantages

Microwave irradiation directly heats the reaction mixture through dielectric heating, leading to a rapid and uniform temperature increase. This can significantly reduce reaction times from hours to minutes.[16][17] In the context of 2-aminothiazole synthesis, microwave assistance has been successfully applied to the Hantzsch reaction, often in solvent-free conditions or using green solvents like water or polyethylene glycol (PEG).[15][18]

The benefits of microwave-assisted synthesis include:

  • Rapid Reaction Times: Reactions are often completed in minutes.[17]

  • Improved Yields: Higher product yields are frequently observed.[15]

  • Enhanced Purity: Cleaner reaction profiles with fewer byproducts.

  • Energy Efficiency: More efficient energy transfer compared to conventional heating.

  • Environmental Benefits: Facilitates the use of greener solvents or solvent-free conditions.[14][15]

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-4-arylthiazoles

The following is a representative protocol for the microwave-assisted synthesis of 2-amino-4-arylthiazoles.

  • In a microwave-safe reaction vessel, combine the substituted acetophenone (0.01M), thiourea (0.02M), and iodine (0.01M).

  • Subject the mixture to microwave irradiation at a power of 170 W for 5-15 minutes.[16]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Filter the resulting precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-4-arylthiazole.[16]

The Cook-Heilbron Synthesis: An Alternative Route to 5-Aminothiazoles

While the Hantzsch synthesis is the dominant method for preparing 2-aminothiazoles, the Cook-Heilbron synthesis provides a valuable alternative, particularly for the synthesis of 5-aminothiazoles.[19] This reaction involves the condensation of α-aminonitriles with reagents such as carbon disulfide, dithioacids, or isothiocyanates.[19]

Mechanism

The mechanism of the Cook-Heilbron synthesis involves the initial formation of a dithiocarbamate intermediate from the reaction of the α-aminonitrile with carbon disulfide. This is followed by an intramolecular cyclization where the nitrogen attacks the thiocarbonyl carbon, leading to the formation of the thiazole ring. Tautomerization then yields the final 5-aminothiazole product.[19]

Cook_Heilbron_Synthesis Reactants α-Aminonitrile + Carbon Disulfide Intermediate Dithiocarbamate Intermediate Reactants->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 5-Aminothiazole Cyclization->Product

Caption: Simplified workflow of the Cook-Heilbron synthesis.

Comparative Analysis of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantagesTypical Yields
Hantzsch Synthesis (Classical) Condensation of α-haloketone and thiourea.[4]Reliable, broad substrate scope, readily available starting materials.Requires pre-synthesis of potentially hazardous α-haloketones, longer reaction times.[9]50-90%[20]
One-Pot Hantzsch Variants In situ generation of α-haloketone.[10][11]Improved efficiency and safety, avoids isolation of intermediates.[10][11]May require specific catalysts or halogenating agents.68-90%[10]
Microwave-Assisted Synthesis Utilizes microwave irradiation for rapid heating.[14][15]Drastically reduced reaction times, often higher yields, environmentally friendly.[15][16][17]Requires specialized microwave equipment.81-97%[15]
Cook-Heilbron Synthesis Reaction of α-aminonitriles with CS2 or derivatives.[19]Provides access to 5-aminothiazoles.[19]More limited in scope compared to Hantzsch for 2-aminothiazoles.Varies

Conclusion and Future Perspectives

The synthesis of 2-aminothiazoles is a well-established field with a rich history, yet it continues to evolve with the development of more efficient, safer, and environmentally benign methodologies. The classical Hantzsch synthesis remains a cornerstone, but modern one-pot variations and microwave-assisted protocols offer significant advantages in terms of reaction time, yield, and sustainability. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction.

Future research in this area will likely focus on the development of novel catalytic systems, the expansion of substrate scope for greener methodologies, and the application of flow chemistry for the continuous and scalable production of these vital heterocyclic compounds.

References

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A Researcher's Guide to Benchmarking the Antioxidant Activity of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities including anti-inflammatory, antibacterial, and antitumor effects.[1][2][3] A significant aspect of their therapeutic potential stems from their antioxidant properties, which enable them to counteract the deleterious effects of oxidative stress, a key factor in numerous pathological conditions.[4][5][6] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antioxidant activity of novel 2-aminothiazole derivatives. We will delve into the mechanistic underpinnings of their antioxidant action, provide detailed protocols for robust in vitro and cell-based assays, and present a comparative analysis of representative compounds from the literature.

The Chemical Rationale: Why 2-Aminothiazoles are Effective Antioxidants

The antioxidant capacity of 2-aminothiazole derivatives is intrinsically linked to their chemical structure. The thiazole ring, an electron-rich heterocycle, can readily donate electrons to neutralize free radicals. Furthermore, the substituent groups on the 2-amino position and the thiazole ring play a crucial role in modulating this activity. For instance, the presence of electron-donating groups, such as hydroxyl or methoxy moieties on an aryl substituent, can enhance the radical scavenging potential. The ability of the 2-amino group to participate in resonance stabilization of the resulting radical further contributes to their efficacy. Understanding these structure-activity relationships is paramount for the rational design of potent 2-aminothiazole-based antioxidants.[7]

In Vitro Antioxidant Capacity Assessment: A Multi-faceted Approach

To obtain a comprehensive profile of a compound's antioxidant potential, it is essential to employ a battery of assays that probe different mechanisms of antioxidant action. Here, we detail the protocols for three widely accepted in vitro assays: DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from deep violet to pale yellow.[8]

Experimental Protocol:

  • Preparation of DPPH Solution: Prepare a 0.06 mM solution of DPPH in ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.[7]

  • Preparation of Test Compounds and Standard: Prepare stock solutions of the 2-aminothiazole derivatives and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the test compound or standard at various concentrations to triplicate wells.

    • Add 100 µL of the DPPH working solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution with the solvent control, and Asample is the absorbance of the DPPH solution with the test compound. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging activity against the concentration of the test compound.[8][9]

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.06 mM in Ethanol) A2 Add 100 µL DPPH Solution P1->A2 P2 Prepare Test Compounds & Standard (Serial Dilutions) A1 Add 100 µL Compound/Standard to 96-well plate P2->A1 A3 Incubate 30 min in Dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 D1 Calculate % Scavenging Activity A4->D1 D2 Determine IC50 Value D1->D2

DPPH Assay Workflow

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[4][10]

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.[4]

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or standard at various concentrations to triplicate wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the concentration-response curve.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare ABTS•+ Stock Solution (ABTS + K2S2O8) P2 Prepare ABTS•+ Working Solution (Abs ~0.7 at 734 nm) P1->P2 A2 Add 180 µL ABTS•+ Working Solution P2->A2 P3 Prepare Test Compounds & Standard A1 Add 20 µL Compound/Standard to 96-well plate P3->A1 A3 Incubate 6 min A2->A3 A4 Measure Absorbance at 734 nm A3->A4 D1 Calculate % Scavenging Activity A4->D1 D2 Determine IC50 Value D1->D2

ABTS Assay Workflow

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.[11][12]

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare 300 mM acetate buffer (pH 3.6).

    • Prepare a 10 mM solution of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio to prepare the fresh FRAP reagent. Warm to 37°C before use.[11][13]

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of the test compound or standard (e.g., FeSO₄) at various concentrations to triplicate wells.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: A standard curve is generated using a known concentration of FeSO₄. The antioxidant capacity of the test compounds is expressed as ferric reducing equivalents (mM Fe²⁺/mg of compound).

FRAP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl3) A2 Add 180 µL FRAP Reagent P1->A2 P2 Prepare Test Compounds & FeSO4 Standard A1 Add 20 µL Compound/Standard to 96-well plate P2->A1 A3 Incubate 30 min at 37°C A2->A3 A4 Measure Absorbance at 593 nm A3->A4 D1 Generate FeSO4 Standard Curve A4->D1 D2 Express results as Ferric Reducing Equivalents D1->D2

FRAP Assay Workflow

Cellular Antioxidant Activity: Bridging the Gap to Physiological Relevance

While in vitro assays are valuable for initial screening, they do not fully recapitulate the complex cellular environment. Cell-based assays provide a more physiologically relevant assessment of antioxidant efficacy, taking into account factors like cell permeability and metabolic stability.

Cellular ROS Detection using DCFH-DA Assay

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Once inside the cell, it is deacetylated by cellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by reactive oxygen species (ROS) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][14]

Experimental Protocol:

  • Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.

  • Induction of Oxidative Stress: Treat the cells with an ROS inducer, such as hydrogen peroxide (H₂O₂) or AAPH, for an appropriate duration.

  • Treatment with Test Compounds: Pre-incubate the cells with various concentrations of the 2-aminothiazole derivatives for a suitable time.

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA solution for 30-45 minutes at 37°C.[5][14]

  • Fluorescence Measurement: Wash the cells again and measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.

  • Calculation: The antioxidant activity is determined by the percentage reduction in fluorescence in compound-treated cells compared to cells treated with the ROS inducer alone.

DCFH_DA_Pathway cluster_cell Inside the Cell DCFH_DA DCFH-DA (Cell-permeable) Esterases Cellular Esterases DCFH_DA->Esterases DCFH DCFH (Non-fluorescent) Esterases->DCFH ROS ROS (e.g., H₂O₂) DCFH->ROS DCF DCF (Fluorescent) ROS->DCF Antioxidant 2-Aminothiazole Derivative ROS->Antioxidant Scavenged

DCFH-DA Cellular ROS Detection Pathway

Lipid Peroxidation Assessment using TBARS Assay

Lipid peroxidation is a major consequence of oxidative stress. The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to measure malondialdehyde (MDA), a major end-product of lipid peroxidation.[15][16]

Experimental Protocol:

  • Sample Preparation: Prepare cell lysates or tissue homogenates.

  • Induction of Lipid Peroxidation: Induce lipid peroxidation by adding an oxidizing agent like FeSO₄ and H₂O₂.

  • Treatment with Test Compounds: Incubate the samples with various concentrations of the 2-aminothiazole derivatives.

  • TBA Reaction: Add thiobarbituric acid (TBA) solution to the samples and heat at 95°C for 60 minutes. This reaction forms a pink-colored MDA-TBA adduct.[15]

  • Measurement: Cool the samples, centrifuge to remove any precipitate, and measure the absorbance of the supernatant at 532-535 nm.

  • Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA. The percentage inhibition of lipid peroxidation by the test compounds is then calculated.

Comparative Antioxidant Activity of 2-Aminothiazole Derivatives

The following table summarizes the reported antioxidant activities of selected 2-aminothiazole derivatives from the literature, providing a benchmark for comparison. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound IDStructureDPPH IC50 (µM)ABTS IC50 (µM)FRAP (mM Fe²⁺/mg)Reference
ATZ-1 4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole10.51 (Hydroxyl Radical Scavenging)10.75 (Superoxide Radical Scavenging)-[17]
ATZ-2 {4-amino-2-[(4-methylphenyl)amino]-5-thiazolyl}(3,5-di-t-butyl-4-hydroxyphenyl)methanone---[17]
ATZ-3 methanone---[17]
Ascorbic Acid Standard19.97 (Hydroxyl Radical Scavenging)20.31 (Superoxide Radical Scavenging)-[17]
Trolox Standard18.50 (Hydroxyl Radical Scavenging)19.42 (Superoxide Radical Scavenging)-[17]

Note: The data for ATZ-1 is for hydroxyl and superoxide radical scavenging, which are different from the standard DPPH and ABTS assays but provide valuable information on its radical scavenging capabilities. The IC50 values for the standards in the same assays are provided for comparison.

Conclusion

This guide provides a robust framework for the systematic evaluation of the antioxidant activity of 2-aminothiazole derivatives. By employing a combination of in vitro and cell-based assays, researchers can gain a comprehensive understanding of the antioxidant potential of their novel compounds. The provided protocols and comparative data serve as a valuable resource for guiding the design and development of new 2-aminothiazole-based therapeutics for the treatment of diseases associated with oxidative stress. The key to successful benchmarking lies in the meticulous execution of these assays and a thorough understanding of the underlying chemical principles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.